6-Amino-1-benzylquinolin-1-ium bromide
Description
Properties
CAS No. |
725719-81-3 |
|---|---|
Molecular Formula |
C16H15BrN2 |
Molecular Weight |
315.21 g/mol |
IUPAC Name |
1-benzylquinolin-1-ium-6-amine;bromide |
InChI |
InChI=1S/C16H15N2.BrH/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13;/h1-11H,12,17H2;1H/q+1;/p-1 |
InChI Key |
LUXHJSVIWHHEGZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)N.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences :
- Core Structure: Both compounds share a quinolinium core with a benzyl substitution at position 1.
- Substituents: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) includes additional functional groups, such as a methyl ether and oxoindolin moiety, absent in 6-amino-1-benzylquinolin-1-ium bromide. The amino group in the latter is replaced with a dimethylamino group in Sepantronium .
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
Structural Features :
- This compound (C₂₇H₂₀BrN₅O₂) combines a quinolin-6-yl acetamide with a 4-bromobenzyl-substituted oxoindolin moiety. Unlike this compound, it lacks a quaternary ammonium center but shares the bromobenzyl and amino groups .
Historical Quinolinium Bromide Derivatives
Early studies (1931) describe 1-benzylquinolinium bromide derivatives, such as 1-methylquinolinium iodide complexes with diamines. These compounds lack the amino substitution at position 6, which likely reduces their solubility and bioactivity compared to this compound. Their primary applications were in dye chemistry and as ionic liquids, highlighting the versatility of quinolinium frameworks .
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects: The 6-amino group in this compound may enhance solubility and target binding compared to Sepantronium’s dimethylamino group, which improves membrane permeability .
- Ionic vs. Covalent Frameworks : Quaternary ammonium salts like the target compound exhibit stronger electrostatic interactions with biological targets, whereas neutral analogs (e.g., oxoindolin derivatives) rely on hydrophobic and hydrogen-bonding interactions .
- Toxicity Considerations: Unlike methyl bromide (a simple alkyl halide with neurotoxic effects), quinolinium bromides show lower acute toxicity, making them safer for therapeutic development .
Q & A
Q. What are the optimal synthetic routes for preparing 6-amino-1-benzylquinolin-1-ium bromide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves quaternization of a quinoline precursor with benzyl bromide under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Key variables include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 quinoline:benzyl bromide). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to isolate the bromide salt. Impurities like unreacted benzyl bromide or residual solvents require GC-MS or HPLC validation .
Q. How can structural characterization of this compound be systematically performed?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm benzyl substitution (δ 5.5–6.0 ppm for CH₂Ph) and quinolinium aromatic protons (δ 7.5–9.0 ppm).
- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹).
- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (±0.3% tolerance).
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M-Br]⁺ and fragmentation patterns .
Q. What solvent systems are compatible with this compound for spectroscopic studies?
Methodological Answer: The compound is soluble in polar solvents (DMSO, DMF, methanol) but insoluble in non-polar solvents (hexane, ether). For UV-Vis studies, use methanol or aqueous buffers (pH 4–7) to avoid aggregation. For fluorescence assays, ensure degassing to prevent quenching by dissolved oxygen .
Advanced Research Questions
Q. How can the antimicrobial activity of this compound be evaluated, and what are common pitfalls in assay design?
Methodological Answer:
- Disk Diffusion Assay : Impregnate filter disks with compound solutions (1–100 µg/mL) and measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates; note that high salt concentrations or serum proteins may reduce bioavailability.
- Controls : Include solvent-only (e.g., DMSO) and reference antibiotics (e.g., ampicillin) to validate results. Data contradictions may arise from batch-to-batch purity variations or microbial resistance mechanisms .
Q. What strategies mitigate aggregation or non-specific binding in biological studies involving this compound?
Methodological Answer:
- Surfactant Additives : Use Tween-20 (0.01–0.1%) or BSA (0.1–1%) to stabilize aqueous solutions.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregates.
- Competitive Binding Assays : Include excess unlabeled quinolinium analogs to distinguish specific vs. non-specific interactions .
Q. How does the electronic environment of the quinolinium ring influence the compound’s reactivity in catalytic or photochemical applications?
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO energies to predict electron-deficient regions (e.g., C-2 and C-4 positions) prone to nucleophilic attack or redox activity.
- Cyclic Voltammetry : Measure reduction potentials (e.g., -0.5 to -1.2 V vs. Ag/AgCl) to assess suitability as a photosensitizer or electron-transfer mediator.
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, while amino groups (-NH₂) increase charge delocalization .
Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- HPLC-PDA : Quantify degradation products (e.g., hydrolyzed quinoline) under accelerated stability conditions (40°C/75% RH for 4 weeks).
- Karl Fischer Titration : Measure hygroscopicity to explain batch-dependent solubility variations.
- X-ray Crystallography : Correlate crystal packing with thermal stability (TGA/DSC data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
